1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol
CAS No.: 1249124-23-9
Cat. No.: VC6431024
Molecular Formula: C11H16N2O2
Molecular Weight: 208.261
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249124-23-9 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.261 |
| IUPAC Name | 1-[2-(hydroxymethyl)pyridin-4-yl]piperidin-4-ol |
| Standard InChI | InChI=1S/C11H16N2O2/c14-8-9-7-10(1-4-12-9)13-5-2-11(15)3-6-13/h1,4,7,11,14-15H,2-3,5-6,8H2 |
| Standard InChI Key | ZGKAAFZCQIJOQG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C2=CC(=NC=C2)CO |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, reflects its dual heterocyclic architecture. The piperidine ring (a six-membered amine) is substituted at the 4-position with a hydroxyl group (-OH), while the pyridine ring (a six-membered aromatic nitrogen heterocycle) is functionalized at the 2-position with a hydroxymethyl group (-CH2OH) . This combination introduces both hydrogen-bonding capabilities (via -OH groups) and conformational flexibility, which are advantageous for molecular interactions in biological systems .
Key structural parameters inferred from analogs include:
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Molecular formula: Likely C11H16N2O2 (molar mass ≈ 208.26 g/mol), based on homologs such as 1-(pyridin-2-yl)piperidin-4-ol (C10H14N2O, 178.23 g/mol) .
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Stereochemistry: The hydroxymethyl group’s position on the pyridine ring may influence chirality, though racemization risks depend on synthetic conditions .
Synthetic Strategies and Reaction Pathways
Chiral Pool Synthesis from α-Hydroxy Carboxylic Acids
A validated route for hydroxymethyl-substituted pyridines involves cyclocondensation of β-ketoenamides derived from α-hydroxy carboxylic acids like D-mandelic acid . For 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, this method could proceed as follows:
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Enamino ketone formation: Reacting a protected α-hydroxy carboxylic acid with an enamine precursor.
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TMSOTf-promoted cyclization: Trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf) facilitates ring closure to yield 4-hydroxypyridine intermediates .
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Functionalization: Introducing the piperidin-4-ol moiety via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki reaction) .
Post-Functionalization via Boekelheide Rearrangement
Unsymmetrical substitution patterns on the pyridine ring can be achieved through Boekelheide rearrangements of pyridine N-oxides . This stepwise approach allows regioselective installation of the hydroxymethyl group at the 2-position, followed by piperidine ring annulation.
Physicochemical Properties and Stability
While experimental data for 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol are scarce, analogs provide benchmarks:
The hydroxymethyl group enhances hydrophilicity compared to non-hydroxylated analogs, potentially improving aqueous solubility . Storage recommendations for similar compounds suggest refrigeration (2–8°C) to prevent decomposition .
Pharmacological Applications and Receptor Interactions
Histamine H3 Receptor Antagonism
4-Hydroxypiperidines are established histamine H3 receptor antagonists, modulating neurotransmitter release in the CNS . The hydroxyl and hydroxymethyl groups in 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol may facilitate hydrogen bonding with Asp114 and Glu206 residues in the H3 receptor’s binding pocket, akin to ADS-003 (pA2 = 8.47) .
Muscarinic M4 Receptor Modulation
Piperidine derivatives bearing aromatic substituents (e.g., pyridinyl groups) exhibit affinity for muscarinic receptors . Structural analogs in patent WO2017079641A1 demonstrate M4 antagonism, suggesting potential applications in neurological disorders like Alzheimer’s disease .
Future Directions and Research Gaps
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Stereoselective Synthesis: Developing enantioselective routes to exploit chiral centers for improved receptor selectivity .
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In Vivo Pharmacokinetics: Assessing bioavailability, blood-brain barrier penetration, and metabolic stability.
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Target Validation: Screening against GPCRs (e.g., serotonin, dopamine receptors) to identify off-target effects.
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